6-Methoxyimidazo[1,2-a]pyridin-2-amine
Description
Properties
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWSPQXXPEDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Research of Imidazo 1,2 a Pyridine Derivatives: Mechanistic and Target Oriented Studies
Antimicrobial and Antituberculosis Activities of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a potent class of antimicrobial agents, exhibiting significant activity against a range of pathogens, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.
A significant breakthrough in tuberculosis (TB) drug discovery has been the identification of imidazo[1,2-a]pyridine amides (IPAs) that target the energy metabolism of M. tuberculosis. One of the key targets is the cytochrome bcc complex (complex III) of the electron transport chain, which is crucial for oxidative phosphorylation and ATP synthesis.
QcrB Inhibitors: The QcrB subunit of the cytochrome bcc oxidase is a validated target for anti-TB agents. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of QcrB. For instance, Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is a notable QcrB inhibitor that has advanced to clinical trials. This class of compounds effectively blocks the electron transport chain, leading to the depletion of cellular energy and subsequent bacterial death. Research has led to the development of several series of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against replicating, non-replicating, MDR, and XDR Mtb strains. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-susceptible M. tuberculosis (MIC₉₀, 0.069–0.174 μM) and were also effective against MDR-Mtb strains. Spontaneous resistant mutants of M. bovis BCG generated against these inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target.
Pantothenate Synthetase Inhibitors: The pantothenate biosynthesis pathway, essential for bacterial survival but absent in mammals, presents another attractive target for anti-TB drug development. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of pantothenate synthetase (PS), a key enzyme in this pathway. A library of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides was found to inhibit Mtb PS, with the most active compound showing an MIC₉₀ of 4.53 μM against M. tuberculosis and displaying no cytotoxicity. The inhibition of PS disrupts the synthesis of coenzyme A, a vital component for numerous metabolic processes.
| Compound Class | Target | Example Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Amides (IPAs) | QcrB | MIC values ≤0.006 μM against replicating Mtb. | |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | QcrB | MIC₉₀ of 0.069–0.174 μM against drug-susceptible Mtb. | |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Not specified (likely QcrB) | MIC₉₀ range of 0.4–1.9 μM against replicating Mtb. | |
| 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides | Pantothenate Synthetase (PS) | MIC₉₀ of 4.53 μM against Mtb. |
Beyond their anti-mycobacterial properties, imidazo[1,2-a]pyridines exhibit broad-spectrum antibacterial and antifungal activities. A study on novel imidazo[1,2-a]pyridine derivatives showed strong inhibition against various Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds demonstrating efficacy comparable or superior to standard antibiotics like amoxicillin (B794) and cefixime (B193813) and the antifungal agent fluconazole.
The antimicrobial activity is often influenced by the nature of substituents on the core scaffold. For example, the presence of bromo-fluoro substituents on aryl groups attached to the imidazo[1,2-a]pyridine ring significantly enhanced antimicrobial activity. Another study reported the synthesis of imine derivatives of imidazo[1,2-a]pyridine which demonstrated promising in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi including Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis.
Anticancer Research Involving Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies demonstrating their potential as anticancer agents. researchgate.net Research has focused on their ability to inhibit the growth of various cancer cell lines and to target specific molecular pathways involved in tumorigenesis.
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. nih.govnih.gov For instance, certain novel imidazo[1,2-a]pyridine compounds, designated as IP-5 and IP-6, have shown strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45µM and 47.7µM, respectively. nih.govnih.gov Another compound, IP-7, exhibited a lesser cytotoxic effect with an IC50 of 79.6µM. nih.govnih.gov Further studies have revealed that these compounds can induce significant cell death and reduce the survival rate of cancer cells. nih.gov
In another study, a series of new 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives displayed submicromolar inhibitory activity against several tumor cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), human erythroid and leukocyte leukemia cells (HEL), and human breast cancer cells (MCF-7). nih.gov One of the most potent compounds in this series, 13k, exhibited IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.gov
A selenylated imidazo[1,2-a]pyridine derivative, MRK-107, has also been investigated for its anticancer properties. It demonstrated the ability to decrease cell proliferation and induce senescence in chronic myeloid leukemia cells. mdpi.com In studies involving colon cancer cell lines (Caco-2 and HT-29), MRK-107 showed GI50 values of 2.4 µM and 1.1 µM, respectively, indicating its potent anti-proliferative effects. mdpi.com
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | Activity | IC50/GI50 Value |
|---|---|---|---|
| IP-5 | HCC1937 (Breast) | Cytotoxic | 45 µM |
| IP-6 | HCC1937 (Breast) | Cytotoxic | 47.7 µM |
| 13k | HCC827 (Lung) | Antiproliferative | 0.09 µM |
| 13k | A549 (Lung) | Antiproliferative | 0.12 µM |
| 13k | SH-SY5Y (Neuroblastoma) | Antiproliferative | 0.25 µM |
| 13k | HEL (Leukemia) | Antiproliferative | 0.43 µM |
| 13k | MCF-7 (Breast) | Antiproliferative | 0.18 µM |
| MRK-107 | K562 (Leukemia) | Induces senescence | Not specified |
| MRK-107 | Caco-2 (Colon) | Antiproliferative | 2.4 µM |
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with specific molecular targets and signaling pathways crucial for cancer cell survival and proliferation. researchgate.net A significant area of research has been their role as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in various cancers. nih.govnih.govnih.gov
For example, the potent compound 13k was found to be an inhibitor of PI3Kα with an IC50 value of 1.94 nM. nih.gov Its antiproliferative activity is associated with the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis in cancer cells. nih.gov Mechanistically, this compound was shown to decrease the phosphorylation levels of downstream proteins such as AKT, mTOR, and GSK3β, confirming its inhibitory effect on the PI3K pathway. nih.gov Furthermore, it was observed to regulate the MAPK signaling pathway. nih.gov
Other imidazo[1,2-a]pyridine derivatives have also been shown to inhibit the AKT/mTOR pathway. nih.gov Compound 6, for instance, reduced the levels of phosphorylated protein kinase B (p-AKT) and p-mTOR in melanoma and cervical cancer cells. nih.gov This inhibition led to G2/M cell cycle arrest and induced intrinsic apoptosis, associated with increased levels of the tumor suppressor p53 and the cell cycle inhibitor p21. nih.gov
Studies on 6-substituted imidazo[1,2-a]pyridines in colon cancer cell lines (HT-29 and Caco-2) have indicated that their induced cell death is mediated through pathways involving the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8. nih.gov
Other Noteworthy Biological Activities and Their Underlying Mechanisms
Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have been explored for a variety of other biological activities, demonstrating their versatility as a privileged scaffold in drug discovery.
A notable area of investigation for imidazo[1,2-a]pyridines has been their potential as antiulcer agents. nih.govnih.gov Certain substituted imidazo[1,2-a]pyridines have been shown to exhibit both gastric antisecretory and cytoprotective properties. nih.gov The mechanism of their gastric antisecretory activity is believed to involve the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.gov
One of the well-studied compounds in this class is Sch 28080 [3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine]. nih.gov Research has focused on finding successors to this compound, leading to the identification of related analogues with similar pharmacologic profiles. nih.gov These studies have provided valuable insights into the structure-activity relationships of these compounds as antiulcer agents.
The imidazo[1,2-a]pyridine core is present in several drugs with well-established neuropharmacological effects, such as zolpidem (a hypnotic) and alpidem (B1665719) (an anxiolytic). wikipedia.orgrdd.edu.iq These compounds generally act as positive allosteric modulators of the GABAA receptor. wikipedia.org
The anxiolytic potential of this class of compounds has been explored through the synthesis of various derivatives. For example, a series of pyrido[1,2-a]benzimidazoles, which are structurally related to imidazo[1,2-a]pyridines, have shown high affinity for the benzodiazepine (B76468) site on the GABAA receptor. nih.gov
In the realm of anticonvulsant activity, several imidazo[1,2-a]pyridine and related heterocyclic derivatives have been investigated. For instance, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 protein, showing robust seizure protection in animal models. nih.gov Additionally, other studies have explored the anticonvulsant effects of related pyridazine (B1198779) and pyridinedicarboximide derivatives. nih.govnih.gov
Research into the metabolic effects of imidazo[1,2-a]pyridine derivatives has revealed their potential as antidiabetic agents. A study on a glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)] complex, which contains a pyridine (B92270) moiety, demonstrated antidiabetic properties in a rat model of type 2 diabetes. nih.gov Treatment with this complex improved insulin (B600854) resistance, normalized HbA1c levels, increased total antioxidant capacity, and reduced malondialdehyde levels. nih.gov
Furthermore, imidazo[1,2-a]pyridine derivatives have been identified as activators of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. researchgate.net Activation of AMPK is a promising therapeutic strategy for metabolic diseases like diabetic nephropathy.
Antioxidant Mechanisms
The imidazo[1,2-a]pyridine scaffold is a core structure in many compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.netmdpi.com Research into this class of heterocyclic compounds has also extended to their potential as antioxidants, agents that can mitigate cellular damage arising from oxidative stress. While specific mechanistic studies on 6-Methoxyimidazo[1,2-a]pyridin-2-amine are not extensively detailed in the available literature, the broader family of imidazo[1,2-a]pyridine derivatives has been investigated for antioxidant capabilities, primarily through their ability to scavenge free radicals.
The antioxidant action of these derivatives is often evaluated using in vitro assays that measure their capacity to neutralize stable free radicals. A common method employed is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. chemmethod.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is quantified by a change in color, indicating the compound's radical scavenging potential.
Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated notable antioxidant activity. For instance, a series of novel imidazo[1,2-a]pyridine hybrids showed a dose-dependent increase in radical scavenging activity. chemmethod.comchemmethod.com One particular compound from this series, identified as HB7, exhibited significant inhibition of the DPPH radical at various concentrations. chemmethod.comchemmethod.com This suggests that the imidazo[1,2-a]pyridine nucleus can be a valuable template for the development of effective antioxidants.
Further research into imidazo[1,2-a]pyridine-3-ols has also confirmed the antioxidant potential of this class, with IC₅₀ values being determined to quantify their efficacy relative to standard antioxidants like ascorbic acid. researchgate.net The mechanism is presumed to involve the donation of a hydrogen atom from the hydroxyl group, a common mechanism for phenolic antioxidants, to neutralize free radicals. The electronic properties of substituents on the imidazo[1,2-a]pyridine ring system play a crucial role in modulating this activity.
In some contexts, imidazo[1,2-a]pyridine derivatives have also been studied for their ability to induce oxidative stress, particularly in cancer cells. nih.govmdpi.com Selenylated imidazo[1,2-a]pyridines, for example, have been shown to provoke oxidative stress in leukemia cells, leading to cellular senescence. nih.govmdpi.com This dual role highlights the complexity of their biological actions and suggests that their pro-oxidant or antioxidant behavior may be dependent on the specific molecular structure, cellular environment, and dosage.
The target-oriented aspect of these studies often involves computational methods, such as molecular docking, to understand how these compounds might interact with biological targets. chemmethod.com For example, docking simulations have been used to investigate the binding interactions of imidazo[1,2-a]pyridine hybrids with enzymes like human leukotriene A4 hydrolase (LTA4H), which can be involved in inflammatory processes linked to oxidative stress. chemmethod.comchemmethod.com
Table 1: DPPH Radical Scavenging Activity of Imidazo[1,2-a]pyridine Derivative HB7
| Concentration (µg/mL) | Inhibition (%) |
| 25 | 79 |
| 50 | 81 |
| 100 | 83 |
Data sourced from a study on novel Imidazo[1,2-a]pyridine hybrids. chemmethod.comchemmethod.com
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Derivatives, with Focus on 6 Methoxyimidazo 1,2 a Pyridin 2 Amine
Quantum Chemical Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, DFT studies are instrumental in elucidating properties that govern their reactivity and intermolecular interactions. Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed to optimize molecular geometries and compute various electronic parameters. nih.govresearchgate.net
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding chemical reactivity and electronic properties. researchgate.net The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In studies of imidazo[1,2-a]pyridine and similar fused heterocyclic systems, the HOMO is often distributed across the fused ring system, while the LUMO's location can vary depending on the substituents. researchgate.net This distribution dictates how the molecule interacts with other species. The HOMO-LUMO energy gap is a crucial parameter that helps explain the charge transfer interactions occurring within the molecule and its potential biological activity. researchgate.net
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. |
| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govsemanticscholar.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.
For substituted pyridines and related heterocycles, MEP analysis can identify the most reactive nitrogen atoms and other functional groups. nih.gov In the context of 6-Methoxyimidazo[1,2-a]pyridin-2-amine, the MEP map would likely show negative potential around the nitrogen atoms of the imidazo[1,2-a]pyridine core and the oxygen of the methoxy (B1213986) group, highlighting them as potential sites for hydrogen bonding and other electrostatic interactions with biological targets. nih.gov
Beyond FMO and MEP analysis, DFT calculations can yield various reactivity descriptors that quantify a molecule's chemical behavior. These "global" descriptors, such as chemical hardness, softness, and electronegativity, are derived from HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity.
"Local" reactivity descriptors, like Fukui functions, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. semanticscholar.org This information is crucial for understanding reaction mechanisms and how a ligand might interact with specific residues in a protein's active site. For imidazo[1,2-a]pyridine derivatives, these calculations can predict which atoms are most likely to engage in covalent or non-covalent interactions, guiding further structural modifications.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is essential in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target recognition. chemmethod.com For imidazo[1,2-a]pyridine derivatives, docking studies have been performed against a wide range of biological targets, including enzymes implicated in cancer, microbial infections, and neurodegenerative diseases. nih.govmdpi.comresearchgate.net
The simulation calculates a binding affinity or score (often in kcal/mol), which estimates the strength of the interaction. nih.gov Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site. researchgate.net For instance, docking studies on Alpidem (B1665719), a related compound, against enzymes associated with Alzheimer's disease revealed strong binding affinities and identified key interactions within the binding pockets. researchgate.net Such insights are vital for structure-activity relationship (SAR) studies and for optimizing the potency and selectivity of lead compounds. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. semanticscholar.org MD simulations are used to assess the stability of the docked complex, explore conformational changes in both the ligand and the protein, and analyze the persistence of intermolecular interactions. researchgate.net
By simulating the behavior of the complex in a physiological environment (e.g., in water), researchers can verify if the key interactions predicted by docking are maintained over a period of nanoseconds or longer. semanticscholar.org This provides a more realistic understanding of the binding event and helps to refine the binding mode. MD simulations are particularly useful for evaluating the stability of hydrogen bonds and observing how water molecules may mediate interactions between the ligand and the target.
In Silico ADMET and Drug-Likeness Predictions for Optimized Lead Compounds
Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools and online servers are widely used to predict these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.govnih.gov
For imidazo[1,2-a]pyridine derivatives, ADMET predictions assess parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., cytochrome P450), and potential toxicity. researchgate.netresearchgate.net Additionally, "drug-likeness" is evaluated based on established guidelines such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that meet these criteria are more likely to have good oral bioavailability and be successful drug candidates. researchgate.net
| Property | Description | Favorable Range/Value for Drug-Likeness |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |
| logP | Logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; predicts drug transport properties. | < 140 Ų |
| Bioavailability Score | A score predicting the fraction of an administered dose that reaches systemic circulation. | Higher values are preferred. |
Future Directions and Research Gaps for 6 Methoxyimidazo 1,2 a Pyridin 2 Amine in Academic Research
Exploration of Novel Synthetic Pathways to 6-Methoxyimidazo[1,2-a]pyridin-2-amine and its Analogues
While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the Tschitschibabin reaction, are well-established, there remains a significant need to develop more efficient, sustainable, and versatile synthetic strategies specifically for this compound and its analogues. bio-conferences.org Future research should focus on the following areas:
Advanced Catalytic Systems: The use of novel catalysts, such as copper- or iron-based systems, could provide milder and more environmentally friendly reaction conditions. organic-chemistry.org Research into heterogeneous catalysts is also crucial for developing recyclable and scalable synthetic processes, which are currently underexplored for this specific compound. nih.gov
One-Pot and Multicomponent Reactions (MCRs): Methodologies like the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) offer a streamlined approach to generate molecular diversity from simple precursors. westminster.ac.ukmdpi.com Adapting these MCRs for the synthesis of this compound would enable the rapid creation of analogue libraries for biological screening.
C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine scaffold represents a highly atom-economical approach to introduce new substituents. Future studies should aim to develop regioselective C-H activation methods to modify the core structure, allowing for late-stage diversification of lead compounds.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com Systematic exploration of microwave-assisted protocols for the synthesis of this scaffold is a promising avenue for accelerating the drug discovery process.
A comparative table of potential synthetic routes is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Gap |
| Advanced Catalysis | Greener reaction conditions, higher yields, potential for asymmetric synthesis. | Lack of catalyst systems optimized for the 6-methoxy-2-amino substitution pattern. |
| Multicomponent Reactions | High efficiency, rapid library generation, molecular complexity from simple starting materials. westminster.ac.uk | Adaptation of existing MCRs to incorporate the specific precursors for the target compound. |
| C-H Functionalization | Atom economy, reduced waste, late-stage modification of complex molecules. | Achieving high regioselectivity on the electron-rich imidazo[1,2-a]pyridine ring. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, enhanced process control. mdpi.com | Systematic optimization of microwave parameters for this specific scaffold. |
In-depth Mechanistic Elucidation of Biological Activities of this compound and its Derivatives
The broader class of imidazo[1,2-a]pyridines has been shown to exhibit a range of biological activities by modulating various cellular pathways. For instance, certain derivatives act as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.govnih.gov Others have been found to induce apoptosis (programmed cell death) through the activation of caspase pathways or to cause cell cycle arrest. nih.govnih.gov A significant research gap exists in understanding the precise mechanism of action for this compound.
Future research should prioritize:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific molecular targets (e.g., kinases, enzymes) with which the compound interacts.
Signaling Pathway Analysis: Investigating the downstream effects of compound binding on key cellular signaling pathways. This includes detailed studies on its impact on cancer-related pathways like PI3K/AKT/mTOR, MAPK, and p53. nih.gov
Cellular Process Investigation: Determining the compound's effect on fundamental cellular processes such as apoptosis, cell cycle progression, senescence, and autophagy. nih.govmdpi.com For example, studies have shown that some imidazo[1,2-a]pyridines can induce G2/M cell cycle arrest. nih.gov
The table below summarizes known mechanisms for related imidazo[1,2-a]pyridine compounds, highlighting potential avenues for investigation.
| Biological Activity | Known Mechanism for Imidazo[1,2-a]pyridine Derivatives | Relevance for Future Research |
| Anticancer | Inhibition of PI3Kα, AKT, and mTOR phosphorylation. nih.govnih.gov | Investigate if this compound targets the same kinase pathway. |
| Apoptosis Induction | Release of cytochrome c, activation of caspase-3 and caspase-9. nih.govnih.gov | Quantify apoptotic markers in cells treated with the target compound. |
| Cell Cycle Arrest | G2/M phase arrest, modulation of p53 and p21 levels. nih.gov | Analyze cell cycle distribution via flow cytometry after treatment. |
| Antituberculosis | Inhibition of the QcrB subunit in the cytochrome bcc complex. nih.govrsc.org | Explore if the compound has activity against Mycobacterium tuberculosis and identify its target. |
Advanced Computational Modeling for Rational Design of this compound-based Therapeutics
Computational modeling is an indispensable tool in modern drug discovery, yet its application to this compound is virtually nonexistent. A significant opportunity exists to use in silico methods to guide the rational design of new, more potent, and selective therapeutic agents.
Key areas for future computational research include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models to correlate the structural features of a series of analogues with their biological activity. jchemlett.com This can help predict the potency of novel, unsynthesized compounds.
Molecular Docking: Once a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives within the target's active site. chemmethod.com This provides crucial insights for designing modifications that enhance binding.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and the interactions governing molecular recognition. jchemlett.com
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase, helping to prioritize compounds with more favorable drug-like characteristics. mdpi.com
Development of Structure-Activity Relationships Focused on Specific Substituents (e.g., Methoxy (B1213986) and Amino Groups) and Their Positional Isomers within the Imidazo[1,2-a]pyridine Scaffold
A detailed understanding of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, the specific roles of the methoxy group at the C6 position and the amino group at the C2 position have not been systematically studied. This represents a major gap in the current knowledge.
Future research efforts should be directed towards:
Systematic Analogue Synthesis: Synthesizing a focused library of compounds to probe the importance of the methoxy and amino groups. This includes:
Positional Isomerism: Moving the methoxy group to other positions on the pyridine (B92270) ring (e.g., C5, C7, C8) and the amino group to the C3 position to determine the optimal substitution pattern for activity.
Modification of the Methoxy Group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups (e.g., ethoxy, hydroxyl, fluoro, chloro) to understand the electronic requirements at this position.
Modification of the Amino Group: Replacing the primary amine with secondary or tertiary amines, or converting it to an amide or other functional groups, to explore the impact on target binding and physicochemical properties.
The following table outlines a proposed SAR study to fill current research gaps.
| Modification Strategy | Rationale | Expected Outcome |
| Positional Isomers of Methoxy Group | To determine if the C6 position is optimal for target interaction. | Identification of the most potent isomer and understanding of spatial constraints in the binding pocket. |
| Positional Isomers of Amino Group | To evaluate the role of the C2-amino group as a key pharmacophore. | Clarification of whether the amino group is essential for activity and if its position can be altered. |
| Varying C6-Substituent | To probe the electronic and steric requirements at the C6 position. | A detailed SAR map guiding the selection of optimal substituents for improved potency and selectivity. |
| Varying C2-Substituent | To explore the hydrogen bonding capacity and basicity requirements at the C2 position. | Discovery of derivatives with enhanced binding affinity and improved drug-like properties. |
By systematically addressing these research gaps, the scientific community can build a comprehensive understanding of this compound, paving the way for the rational design and development of novel therapeutics based on this promising scaffold.
Q & A
Q. Comparative Table :
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Discrepancies in NMR or mass spectrometry data may arise from tautomerism, solvent effects, or impurities. Strategies include:
- Multi-Technique Validation : Cross-validate using X-ray crystallography (e.g., SHELXL refinement ) and high-resolution mass spectrometry.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies tautomeric forms, as demonstrated in imidazopyridine derivatives .
- Dynamic NMR Experiments : Variable-temperature NMR can identify dynamic processes (e.g., ring-flipping) causing signal splitting .
What green chemistry principles apply to the synthesis of this compound?
Q. Basic
- Solvent-Free Reactions : TsOH-catalyzed cyclization eliminates solvent use, reducing hazardous waste .
- Atom Economy : I₂/KI-mediated methods avoid stoichiometric oxidants, improving step efficiency .
- Catalytic Recycling : Palladium or copper catalysts in related imidazopyridine syntheses can be reused, minimizing metal waste .
What mechanistic insights explain the role of iodine in oxidative cyclization reactions?
Advanced
I₂/KI facilitates C–N bond formation via:
- In Situ Generation of HI : Acts as a proton source, promoting amidine intermediate cyclization .
- Oxidative Aromatization : Iodine oxidizes the dihydroimidazopyridine intermediate to the aromatic product, confirmed by trapping experiments .
- Electrophilic Activation : Iodine enhances the electrophilicity of nitriles, accelerating nucleophilic attack by arylamines .
Which analytical techniques are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C6) and confirms amine functionality .
- X-Ray Crystallography : SHELXL refines crystal structures, resolving steric effects from the methoxy group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, particularly for halogenated derivatives .
How can computational methods optimize reaction pathways for novel derivatives?
Q. Advanced
- DFT Studies : Predict regioselectivity in cyclization steps (e.g., favoring imidazo[1,2-a] over other isomers) .
- Molecular Docking : Screens derivatives for bioactivity (e.g., COX-2 inhibition ) before synthesis.
- Reaction Pathway Simulation : Identifies energy barriers in key steps (e.g., oxidative cyclization ), guiding catalyst selection.
What strategies improve yields in multi-step syntheses of substituted derivatives?
Q. Advanced
- Intermediate Stabilization : Protect amine groups with Boc or Fmoc to prevent side reactions during alkylation .
- Purification Optimization : Use reverse-phase chromatography (e.g., MeOH:H₂O gradients) to isolate polar intermediates .
- Temperature Control : Maintain low temperatures (<0°C) during nitrile additions to suppress oligomerization .
How does the methoxy group influence the compound’s physicochemical properties?
Q. Basic
- Solubility : The methoxy group enhances water solubility compared to non-substituted analogs.
- Electron Density : Donates electrons via resonance, affecting reactivity in electrophilic substitutions .
- Crystal Packing : Steric effects from the methoxy group influence crystallinity, as observed in SHELXL-refined structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
